MM-11253 is a synthetic, conformationally restricted retinoid that acts as a selective antagonist of retinoic acid receptor γ (RARγ). It dose-dependently blocks the ability of RARγ-selective agonists, but not retinoic acid (all-trans retinoic acid;), to inhibit the growth of oral squamous cell carcinoma cells in vitro.
MM 11253 is a selective RARγ antagonist. MM 11253 blocks the growth inhibitory ability of RARγ-selective agonists in squamous cell carcinoma (SCC)-25 cells.
MM 11253
CAS No.: 345952-44-5
Cat. No.: VC0535838
Molecular Formula: C28H30O2S2
Molecular Weight: 462.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 345952-44-5 |
---|---|
Molecular Formula | C28H30O2S2 |
Molecular Weight | 462.7 g/mol |
IUPAC Name | 6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30) |
Standard InChI Key | DPVGXUNWCVEIGT-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
MM 11253, chemically designated as 6-(2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dithiolan-2-yl)-2-naphthoic acid, features a conformationally restricted structure optimized for RARγ antagonism . The compound’s molecular formula is , with a canonical SMILES representation of OC(C1=CC2=CC=C(C=C2C=C1)C3(C4=CC=C5C(C)(C)CCC(C)(C)C5=C4)SCCS3)=O
.
Table 1: Key Chemical Properties of MM 11253
Property | Value |
---|---|
Molecular Weight | 462.67 g/mol |
Purity | ≥98% (HPLC) |
Solubility | 30 mg/mL in DMSO |
Storage Conditions | Desiccate at RT or -20°C |
CAS Number | 345952-44-5 |
Physical Appearance | Off-white solid |
The compound’s stability in dimethyl sulfoxide (DMSO) and its resistance to degradation under recommended storage conditions ensure reliability in experimental settings .
Biological Activity and Mechanism of Action
MM 11253 exhibits high selectivity for RARγ, with a half-maximal inhibitory concentration () of 44 nM against this receptor. In contrast, it demonstrates negligible activity against RARα, RARβ, and RXRα, making it a precise pharmacological tool for isolating RARγ-dependent effects .
Antagonism of RARγ Signaling
In squamous cell carcinoma (SCC-25) models, MM 11253 effectively blocks the growth-inhibitory effects of RARγ-selective agonists such as NRX204647 . For example, Le et al. (2000) demonstrated that pretreatment with MM 11253 (1–10 µM) reversed the suppression of cell proliferation induced by RARγ agonists, highlighting its role in counteracting retinoid-mediated apoptosis . This antiapoptotic property is attributed to its interference with RARγ-driven transcriptional programs that regulate cell cycle arrest and differentiation .
Selectivity and Cross-Reactivity
Pharmacological profiling confirms MM 11253’s specificity:
-
RARγ Antagonism:
This selectivity minimizes off-target effects in complex biological systems, as evidenced by its lack of impact on transforming growth factor-beta (TGF-β) or bone morphogenetic protein (BMP) pathways in osteoblastogenesis studies .
Research Applications and Findings
Cancer Biology
MM 11253 has been instrumental in elucidating RARγ’s role in epithelial cancers:
-
Oral Squamous Cell Carcinoma: In SCC-25 cells, MM 11253 (10 µM) abolished the growth inhibition caused by RARγ agonists, underscoring RARγ’s pro-differentiation role in malignant cells .
-
Ovarian Carcinoma: Holmes et al. (2000) linked RARγ activation to apoptosis induction, a process reversible by MM 11253, suggesting therapeutic avenues for retinoid-resistant cancers .
Bone Metabolism
Contrary to its antiapoptotic effects in cancer, MM 11253 showed no significant influence on BMP-2-induced osteoblastogenesis, unlike RARα antagonists . This dichotomy emphasizes tissue-specific RARγ signaling and its limited role in skeletal development compared to other retinoid receptors .
Table 2: Key Studies Involving MM 11253
Future Directions and Implications
The specificity of MM 11253 positions it as a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume